
Acetylene-d1
Overview
Description
Acetylene-d1 (C₂HD) is a deuterated isotopologue of acetylene (C₂H₂), where one hydrogen atom is replaced by deuterium (D). It is widely used in spectroscopic studies, reaction mechanism elucidation, and isotopic labeling experiments due to its distinct vibrational and rotational properties compared to non-deuterated acetylene. High-resolution spectroscopic analyses, such as Raman and infrared (IR) studies, have revealed critical differences in bond lengths, vibrational frequencies, and rotational constants between C₂HD and other acetylene isotopologues .
Preparation Methods
Reaction of Calcium Carbide with Deuterium Oxide
One of the classical and most straightforward laboratory methods for preparing acetylene-d1 involves the reaction of calcium carbide (CaC2) with deuterium oxide (D2O). The reaction proceeds as follows:
$$
\text{CaC}2 + 2 \text{D}2\text{O} \rightarrow \text{C}2\text{D}2 + \text{Ca(OD)}_2
$$
This reaction initially produces fully deuterated acetylene (C2D2). Partial deuteration to this compound (C2HD) can be achieved by controlled isotopic exchange or by mixing with non-deuterated acetylene under specific conditions to obtain the desired isotopic composition.
- The reaction is typically conducted under controlled temperature and stoichiometric conditions to maximize yield and isotopic purity.
- The use of D2O ensures the incorporation of deuterium atoms in place of hydrogen.
- This method is widely used due to the availability of calcium carbide and D2O.
Gas-Phase Radical Reaction of D1-Ethynyl Radical with Silane
A more advanced and recently studied method involves the gas-phase reaction between the D1-ethynyl radical (C2D) and silane (SiH4) to produce D1-silylacetylene (SiH3CCD), which can be a precursor or related species to this compound. This method is notable for its detailed mechanistic insights gained from combined experimental and computational approaches.
- The D1-ethynyl radical (C2D, X^2Σ^+) is generated in the gas phase.
- It reacts with silane (SiH4, X^1A1) under single-collision conditions.
- The reaction proceeds via multiple pathways, including direct radical substitution and indirect complex formation.
- The main products include D1-silylacetylene (SiH3CCD) plus atomic hydrogen or silyl radical (SiH3) plus this compound (C2HD).
- Electronic structure calculations reveal three energetically accessible reaction channels.
- The potential energy surface shows a monotonic decrease from reactants to products, indicating favorable reaction dynamics.
- The reaction is exoergic with a computed energy release of approximately −151 ± 4 kJ/mol, consistent with experimental values of −164 ± 32 kJ/mol.
- The reaction involves hydrogen shifts and radical substitution mechanisms with relatively low energy barriers (~164 kJ/mol for hydrogen shift), which are accessible under experimental conditions.
- This gas-phase method allows the preparation of this compound under controlled, clean conditions without solvent interference.
- It provides a platform to study isotope effects and reaction dynamics at a molecular level.
- The method is suitable for fundamental research rather than bulk production.
Industrial and Synthetic Considerations Using Deuterium Gas
Industrial or larger-scale synthesis of this compound typically mimics the processes used for regular acetylene but substitutes hydrogen-containing reagents with deuterium-containing analogs.
- Use of deuterium gas (D2) instead of hydrogen gas (H2) in acetylene synthesis reactions.
- Employing deuterated reagents in catalytic or thermal cracking processes to incorporate deuterium selectively.
- Control of reaction conditions to optimize isotopic purity and yield.
- Scalable for large quantities.
- Allows for selective incorporation of deuterium at specific positions.
- Compatible with existing acetylene production infrastructure.
Summary Table of Preparation Methods
Method | Reaction Type | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Calcium Carbide + Deuterium Oxide | Hydrolysis | CaC2 + D2O | Controlled temperature, stoichiometry | Simple, accessible reagents | Produces fully deuterated acetylene first; requires partial exchange for this compound |
Gas-Phase D1-Ethynyl Radical + Silane | Radical substitution reaction | C2D radical + SiH4 | Single-collision gas-phase, low pressure | Clean, mechanistic insight, high isotopic specificity | Complex setup, low yield for bulk production |
Industrial synthesis with Deuterium Gas | Catalytic/thermal synthesis | Deuterium gas (D2), deuterated reagents | Industrial reactors, controlled conditions | Scalable, selective deuterium incorporation | Requires specialized infrastructure and reagents |
Detailed Research Findings and Analysis
- The gas-phase radical reaction method has been extensively studied using electronic structure calculations and quasi-classical trajectory simulations, revealing multiple pathways to this compound formation with well-characterized energy profiles.
- The reaction energetics and dynamics indicate that the formation of this compound via these radical pathways is both thermodynamically and kinetically feasible.
- The classical calcium carbide method remains the most practical for laboratory-scale synthesis, while industrial methods rely on isotopic substitution in standard acetylene production processes.
Chemical Reactions Analysis
Types of Reactions
Acetylene-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated acetic acid (CD3COOD) or other deuterated organic compounds.
Reduction: It can be reduced to form deuterated ethylene (C2H4D) or deuterated ethane (C2H6D).
Substitution: this compound can participate in substitution reactions where the deuterium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Deuterated acetic acid (CD3COOD)
Reduction: Deuterated ethylene (C2H4D) and deuterated ethane (C2H6D)
Substitution: Deuterated halogenated compounds (e.g., C2HBrD)
Scientific Research Applications
Acetylene-d1 is widely used in scientific research due to its isotopic labeling, which allows for the study of reaction mechanisms and pathways. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of acetylene in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation of acetylene into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Used in the production of deuterated solvents and other deuterium-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of acetylene-d1 involves its participation in chemical reactions where the deuterium atom can influence the reaction rate and pathway. The presence of deuterium, which is heavier than hydrogen, can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength and vibrational frequencies between C-D and C-H bonds. This allows researchers to study the detailed mechanisms of reactions involving acetylene.
Comparison with Similar Compounds
Spectroscopic Properties
Key Differences in Vibrational and Rotational Constants
Acetylene-d1 exhibits unique spectral signatures due to isotopic substitution. For example:
- Vibrational Frequencies : The bending modes (ν₄¹ and ν₅¹) of C₂HD are 518.38 cm⁻¹ and 677.77 cm⁻¹, respectively, distinct from C₂H₂ (ν₄ = 612 cm⁻¹) and C₂D₂ (ν₄ = 510 cm⁻¹) .
- Rotational Constants : The ground-state rotational constant (B₀) of C₂HD is 0.99156 cm⁻¹, intermediate between C₂H₂ (B₀ = 1.176 cm⁻¹) and C₂D₂ (B₀ = 0.828 cm⁻¹) .
- l-Doubling Constants : C₂HD shows l-doubling constants of q₄ = 4.42 × 10⁻³ cm⁻¹ and q₅ = 3.6 × 10⁻³ cm⁻¹, reflecting the asymmetry introduced by deuterium substitution .
Table 1: Spectroscopic Parameters of Acetylene Isotopologues
Property | C₂H₂ | C₂HD | C₂D₂ |
---|---|---|---|
B₀ (cm⁻¹) | 1.176 | 0.99156 | 0.828 |
ν₄ (cm⁻¹) | 612 | 518.38 | 510 |
ν₅ (cm⁻¹) | 729 | 677.77 | 644 |
l-Doubling (q₄, cm⁻¹) | 5.1 × 10⁻³ | 4.42 × 10⁻³ | 3.8 × 10⁻³ |
Chemical Reactivity
- Kinetic Isotope Effects (KIE) : Deuteration in C₂HD alters reaction rates. For instance, in copper(I)-catalyzed azide-alkyne cycloadditions, deuterated alkynes exhibit slower reaction kinetics due to stronger C-D bonds .
- Catalytic Hydrogenation : C₂HD shows reduced reactivity compared to C₂H₂ in ethylene production via electrocatalytic hydrogenation, attributed to deuterium’s mass effect on transition-state dynamics .
Stability and Degradation
- Photolytic Stability : Time-resolved studies show that C₂HD concentrations decay by ~30% within 4 ms post-photolysis, primarily due to diffusion effects rather than chemical degradation .
- Thermal Stability : Similar to C₂H₂, C₂HD is stable under standard conditions but requires careful handling to prevent isotopic scrambling in high-energy environments .
Critical Analysis of Research Findings
- Spectroscopy : Studies by Fast & Welsh (1972) and Lafferty et al. (1962) remain foundational for understanding isotopic shifts in acetylene derivatives .
- Contradictions: While some reports suggest C₂HD’s stability parallels C₂H₂ , others note isotopic scrambling in electroionization experiments, necessitating ultra-high vacuum conditions to mitigate .
- Gaps in Knowledge: Limited data exist on C₂HD’s behavior in heterogeneous catalysis, particularly in industrial-scale processes. Further studies are needed to quantify KIE in multiphase systems.
Biological Activity
Acetylene-d1, also known as deuterated acetylene (C₂HD), is an isotopologue of acetylene where one hydrogen atom is replaced by deuterium. This substitution alters the physical and chemical properties of the molecule, making it a valuable tool in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms. Although this compound itself does not exhibit significant biological activity, its isotopic labeling provides insights into biological systems and reaction dynamics.
This compound has a molecular weight of approximately 27.0434 g/mol. It can be synthesized through various methods, including the reaction of deuterated reagents under controlled conditions. The isotopic composition allows for enhanced study of molecular interactions and dynamics due to the unique vibrational frequencies introduced by deuterium.
Biological Applications
While this compound does not directly participate in biological reactions, its application as a tracer in metabolic studies is noteworthy. The presence of deuterium can influence the kinetics of enzymatic reactions, providing insights into:
- Enzyme Mechanisms : The incorporation of this compound can reveal details about enzyme-substrate interactions and the transition states during biochemical reactions.
- Pharmacokinetics : Deuterated compounds often demonstrate altered pharmacokinetics compared to their non-deuterated counterparts, which can be crucial for drug development.
Case Studies
- Metabolic Pathway Studies : Research has shown that using deuterated compounds like this compound allows scientists to trace metabolic pathways more accurately. For instance, studies involving the incorporation of deuterium into fatty acids have provided insights into lipid metabolism and energy production in cells.
- Kinetic Isotope Effects : The presence of deuterium in this compound leads to kinetic isotope effects that help elucidate mechanisms in chemical reactions. For example, reactions involving this compound have demonstrated differences in reaction rates compared to non-deuterated compounds, allowing researchers to infer details about transition states.
Comparative Analysis with Similar Compounds
The following table summarizes the properties and applications of this compound compared to other similar compounds:
Compound | Molecular Formula | Isotopic Labeling | Key Applications |
---|---|---|---|
Acetylene | C₂H₂ | No | General organic synthesis |
This compound | C₂HD | Yes (Deuterium) | Metabolic tracing, kinetic studies |
Ethyne | C₂H₂ | No | Industrial applications, organic synthesis |
Propyne | C₃H₄ | No | Synthesis of larger organic molecules |
Research Findings
Recent studies have highlighted the utility of this compound in various fields:
- Spectroscopic Analysis : The vibrational modes of this compound are distinct from those of regular acetylene due to the presence of deuterium. This difference can be exploited in infrared and Raman spectroscopy to gain insights into molecular structures and interactions.
- Reaction Dynamics : Investigations into reaction dynamics involving this compound have shown that its isotopic labeling can significantly alter reaction pathways and product distributions, providing valuable data for theoretical models .
Q & A
Basic Research Questions
Q. How is Acetylene-d1 synthesized and characterized in laboratory settings?
Acetylene-d1 is typically synthesized via gas-phase deuteration of acetylene using deuterium gas or deuterated reagents (e.g., D2O in catalytic systems). Key steps include:
- Purification : Distillation under inert atmospheres to minimize isotopic exchange .
- Characterization :
- Validation : Cross-referencing with literature data for isotopic shift consistency .
Q. What are the primary applications of this compound in spectroscopic studies?
Acetylene-d1 is critical for:
- Isotopic Labeling : Probing reaction mechanisms (e.g., hydrogen/deuterium exchange in catalysis) via kinetic isotope effects (KIE) .
- Vibrational Spectroscopy : Resolving overlapping IR/Raman bands by isotopic substitution, enabling precise assignment of molecular vibrations .
- Mass Spectrometry : Tracking deuterium incorporation in reaction products to elucidate pathways .
Methodological Tip: Use controlled inert environments to prevent unintended isotopic scrambling .
Q. How should researchers handle and store this compound to maintain isotopic integrity?
- Storage : In sealed, passivated steel cylinders under inert gas (Ar/He) to prevent moisture ingress and isotopic exchange .
- Handling : Use high-vacuum lines or gloveboxes for transfers; validate purity via gas chromatography (GC) before critical experiments .
- Safety : Monitor for leaks due to acetylene’s flammability; deuterated compounds require identical safety protocols as non-deuterated analogs .
Advanced Research Questions
Q. How do kinetic isotope effects (KIE) involving this compound inform reaction mechanism studies?
KIE analysis using Acetylene-d1 involves:
- Experimental Design : Compare reaction rates (C2H2 vs. C2HD) under identical conditions .
- Data Interpretation :
- Primary KIE (kH/kD > 1) : Indicates bond-breaking in the rate-determining step (e.g., C-H cleavage in oxidative addition) .
- Secondary KIE : Reflects changes in vibrational modes near the reaction center .
- Contradictions : Resolve discrepancies (e.g., inverse KIE) by verifying isotopic purity and controlling for solvent/acidic proton interference .
Q. How can researchers resolve contradictory data on isotopic labeling efficiency in this compound experiments?
- Systematic Checks :
- Error Sources :
Q. What methodologies are recommended for tracking deuterium incorporation in reaction products derived from this compound?
- Quantitative Analysis :
- Advanced Techniques :
- Isotope Ratio Mass Spectrometry (IRMS) : High-precision measurement of <sup>2</sup>H/<sup>1</sup>H ratios in trace products .
- In Situ Spectroscopy : Time-resolved FTIR or Raman to capture intermediate deuterium-labeled species .
Q. Methodological Best Practices
- Reproducibility : Document experimental parameters (pressure, temperature, catalyst loading) to enable replication .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for isotopic compound characterization, including spectral data in supplementary materials .
- Ethical Compliance : Disclose deuterated compound synthesis protocols and safety measures in publications .
Properties
IUPAC Name |
deuterioethyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176610 | |
Record name | Acetylene-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
27.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; May have odor like garlic; [C/D/N Isotopes MSDS] | |
Record name | Acetylene-d1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13647 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2210-34-6 | |
Record name | Ethyne-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylene-d1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylene-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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